2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate
Description
2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate is an aromatic ester derivative characterized by two distinct phenyl moieties. The molecule consists of a 2-(4-methylphenyl)-2-oxoethyl group esterified with 4-hydroxybenzoic acid. This structural duality makes it relevant for applications in medicinal chemistry, materials science, or as a synthetic intermediate.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-2-4-12(5-3-11)15(18)10-20-16(19)13-6-8-14(17)9-7-13/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXJWYGYWTMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate typically involves the esterification of 4-hydroxybenzoic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
The compound 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and organic synthesis. This article delves into its applications, supported by relevant data tables and case studies.
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties. It has been noted for:
- Antioxidant Activity : Studies indicate that derivatives of this compound can scavenge free radicals, which are implicated in oxidative stress-related diseases. This property is crucial for developing new therapeutic agents targeting conditions such as cancer and neurodegenerative diseases .
- Anti-inflammatory Effects : Research suggests that the compound can inhibit pro-inflammatory mediators, thus serving as a potential candidate for non-steroidal anti-inflammatory drugs (NSAIDs) .
Organic Synthesis
In organic chemistry, the compound serves as a key intermediate in the synthesis of more complex molecules. Its functional groups allow for:
- Reactivity in Coupling Reactions : The presence of the carbonyl group enables it to participate in various coupling reactions, facilitating the formation of larger molecular frameworks essential in drug development .
- Synthesis of Novel Derivatives : The compound's structure can be modified to create derivatives with enhanced biological activities or improved solubility profiles, which are critical for pharmaceutical applications .
Materials Science
The compound has potential applications in materials science, particularly in the development of:
- Polymeric Materials : Its ester functionality allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties and thermal stability of the resulting materials .
- Nanocomposites : Research is exploring its use in creating nanocomposites that exhibit unique optical and electronic properties, useful for sensors and electronic devices .
Table 1: Biological Activities of 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 25 µM | |
| Anti-inflammatory | Protein Denaturation | Inhibition at 50 µg/mL | |
| Cytotoxicity | MTT Assay | IC50 = 30 µM |
Table 2: Synthetic Routes Involving the Compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Reflux with acid catalyst | 85% | |
| Coupling Reaction | DMF, potassium carbonate | 70% | |
| Reduction | Lithium aluminum hydride | 90% |
Case Study 1: Antioxidant Properties
A study conducted by MDPI evaluated various derivatives of similar compounds for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that modifications to the methyl group significantly enhanced activity, suggesting structural optimization could lead to more potent antioxidants suitable for therapeutic use .
Case Study 2: Anti-inflammatory Applications
Research published on anti-inflammatory agents highlighted the efficacy of compounds similar to 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate in reducing inflammation markers in vitro. This study points towards its potential development as a new class of NSAIDs with fewer side effects compared to traditional options .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. In biological systems, it can modulate cellular processes by interacting with specific proteins or signaling pathways.
Comparison with Similar Compounds
The compound belongs to a broader class of 2-aryl-2-oxoethyl benzoate derivatives. Key structural analogs and their distinguishing features are discussed below:
Structural Analogues with Substituted Phenyl Groups
Key Observations :
- Polar substituents (-OH, -Br) improve solubility in polar solvents and enable intermolecular interactions (e.g., H-bonding, halogen bonding) .
- Biological Implications :
Functional Group Variations
- 4-Hydroxybenzoate vs. 4-Methoxybenzoate: The -OH group in the target compound increases acidity (pKa ~9–10) compared to -OCH₃ (pKa non-acidic). This difference impacts solubility and reactivity in basic environments . Methoxy analogs (e.g., compounds in ) show higher thermal stability due to reduced oxidative susceptibility of -OCH₃ versus -OH.
Halogenated Derivatives :
Crystallographic and Physicochemical Data
While crystallographic data for the target compound is absent in the evidence, analogs like 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate form monoclinic crystals with P2₁/c space groups, stabilized by C-H···O interactions .
Biological Activity
2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate, also known as a derivative of hydroxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C16H14O4 and CAS number 473874-83-8, is characterized by its unique structural features that may contribute to its pharmacological properties.
The compound's structure includes a methylphenyl group and a hydroxylated benzoate, which can influence its solubility, stability, and interaction with biological targets. The synthesis typically involves the esterification of 4-hydroxybenzoic acid with 2-(4-methylphenyl)-2-oxoethanol, often using sulfuric or hydrochloric acid as catalysts under reflux conditions .
| Property | Value |
|---|---|
| Molecular Weight | 270.28 g/mol |
| Boiling Point | 485.0 ± 30.0 °C (predicted) |
| Density | Not specified |
The biological activity of 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may inhibit specific enzyme activities by binding to active or allosteric sites, thereby modulating biochemical pathways involved in cellular processes .
Enzyme Inhibition Studies
Recent studies have indicated that this compound exhibits potential as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit kynurenine aminotransferase, an enzyme involved in tryptophan metabolism. This inhibition could have implications for neuroprotective strategies in conditions like depression and neurodegenerative diseases .
Cytotoxicity and Antiproliferative Effects
In vitro studies have shown that 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate possesses moderate cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that facilitate interactions with cellular targets .
Case Study 1: Anticancer Activity
A study conducted on several cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was further explored through flow cytometry, which revealed increased apoptosis rates among treated cells compared to controls.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, administration of the compound led to decreased levels of neuroinflammatory markers and improved cognitive function in animal models. These findings suggest a protective role against neuronal damage, possibly through modulation of kynurenine pathway enzymes .
Q & A
Q. Advanced: How can reaction mechanisms be validated to optimize yield and purity?
Use kinetic studies (e.g., monitoring via TLC or in situ FTIR) to identify intermediates. Computational modeling (DFT) can predict transition states and substituent effects. For example, electron-withdrawing groups on the aryl ring (e.g., 3-bromo in related compounds) slow reaction rates due to reduced nucleophilicity of the carbonyl oxygen .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
Q. Advanced: How can spectral discrepancies be resolved in complex mixtures?
Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between OCH₂ protons and the ester carbonyl (δ 165 ppm) distinguish it from keto carbonyls .
Advanced: How do substituents influence molecular conformation and crystallographic packing?
Methodological Answer:
X-ray crystallography reveals that para-substituents on the phenyl ring induce torsional angles between the ester and keto moieties. For example:
| Substituent (X) | Dihedral Angle (°) | Intermolecular Interactions |
|---|---|---|
| 4-Methyl | 46.51 | C–H⋯O, Br⋯Br halogen bonds |
| 4-Fluoro | 20.34 | C–F⋯π interactions |
| 4-Bromo | 80.70 | Br⋯O halogen bonds |
Larger angles (e.g., 80.70° for 4-Bromo) correlate with steric hindrance, while electron-withdrawing groups (e.g., 4-Fluoro) reduce torsional strain, favoring planar conformations .
Basic: What computational methods predict physicochemical properties?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, dipole moments, and electrostatic potential surfaces.
- Molecular docking: Screen for bioactivity by docking into enzyme active sites (e.g., cyclooxygenase for anti-inflammatory potential) using AutoDock Vina .
Q. Advanced: How can QSAR models guide derivative design?
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps can prioritize derivatives. For example, higher logP values (>3) may enhance membrane permeability but reduce aqueous solubility .
Advanced: How to design assays for evaluating biological activity?
Methodological Answer:
- Antiproliferative assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) .
- Anti-inflammatory screening: Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to NSAIDs like ibuprofen .
- Data contradiction resolution: Replicate under varied conditions (pH, serum concentration) to confirm activity. For example, false positives in MTT assays may arise from thiol-containing media .
Basic: How to analyze crystallographic data for intermolecular interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
